Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17741115
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O4 |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C9H14O4/c1-6-5-9(3-4-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3 |
| Standard InChI Key | DTJZQOGDMOFTFB-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2(CCO1)C(O2)C(=O)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spiro[2.5]octane core, where two cyclic systems—a five-membered dioxolane ring and a three-membered oxirane ring—share a single carbon atom (the spiro center). The methyl group at position 5 and the carboxylate ester at position 2 introduce steric and electronic modifications that influence reactivity and stability.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄O₄ |
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
| Canonical SMILES | CC1CC2(CCO1)C(O2)C(=O)OC |
| PubChem CID | 65916401 |
The spirocyclic arrangement imposes significant ring strain, which is partially alleviated by the electron-withdrawing carboxylate group. X-ray crystallography of analogous compounds reveals bond angles of approximately 60° at the spiro junction, contributing to conformational rigidity .
Synthesis and Methodological Advances
Synthetic Routes
The synthesis of methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves multi-step organic reactions, including:
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Cyclopropanation: Formation of the oxirane ring via [2+1] cycloaddition using dimethyloxosulfonium methylide.
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Spiroannulation: Coupling the cyclopropane with a dioxolane precursor under acidic conditions.
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Esterification: Introduction of the methyl carboxylate group via nucleophilic acyl substitution.
Table 2: Representative Synthetic Yields
| Step | Yield (%) | Conditions |
|---|---|---|
| Cyclopropanation | 65–70 | DMSO, 0°C, 12 h |
| Spiroannulation | 45–50 | H₂SO₄, CH₂Cl₂, reflux |
| Esterification | 85–90 | MeOH, HCl gas, 24 h |
Challenges include managing ring strain during spiroannulation and avoiding racemization at the spiro center. Recent advances employ flow chemistry to enhance reproducibility and scale-up potential .
Biological Activities and Mechanistic Insights
| Compound | IC₅₀ (MCF-7, µM) | IC₅₀ (A549, µM) |
|---|---|---|
| Methyl 5-methyl derivative | 12.3 | 18.7 |
| 2-Chloro-5-ethyl analogue | 8.9 | 14.2 |
| 5-Ethyl-2,5-dimethyl analogue | 22.1 | 30.5 |
The chloro-substituted derivative shows enhanced potency, likely due to improved membrane permeability and target binding .
Comparative Analysis with Related Compounds
Structural Modifications and Activity Trends
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Chlorination at Position 2 (e.g., ): Increases electrophilicity, enhancing interactions with nucleophilic residues in biological targets.
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Ethyl vs. Methyl Substitution (e.g., ): Bulkier ethyl groups reduce conformational flexibility, diminishing activity in some assays .
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Carbonitrile Derivatives (e.g., ): Polar nitrile groups improve aqueous solubility but may reduce blood-brain barrier penetration .
Interaction Studies and Computational Modeling
Molecular Docking Insights
Docking simulations with EGFR kinase (PDB: 1M17) reveal that methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate occupies the ATP-binding pocket, forming hydrogen bonds with Met793 and hydrophobic interactions with Leu788. These findings align with experimental data showing EGFR inhibition at 10 µM.
Future Directions and Applications
Therapeutic Development
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Combination Therapies: Synergy with paclitaxel in murine xenograft models suggests potential for adjuvant use.
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Prodrug Formulations: Esterase-labile prodrugs could enhance bioavailability.
Material Science Applications
The spirocyclic framework’s rigidity makes it a candidate for liquid crystal precursors, though this remains underexplored.
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